molecular formula C18H19FN6O2S B2646282 1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1040679-59-1

1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2646282
CAS No.: 1040679-59-1
M. Wt: 402.45
InChI Key: PAXDNRYSAZJUOD-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C18H19FN6O2S and its molecular weight is 402.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine and its derivatives have been explored for their synthesis processes and potential antibacterial activities. Specifically, derivatives have been designed and synthesized to investigate their antibacterial efficacy against various strains such as G.zeae, C.mandshurica, and F.oxysporum. Some derivatives exhibited notable antibacterial activities at specific concentrations, indicating the potential of this compound in developing antibacterial agents (Wu Qi, 2014).

Anticancer Evaluation

Derivatives of this compound have been evaluated for their anticancer activity through international scientific programs like the “NCI-60 Human Tumor Cell Lines Screen”. The screening involved testing on various cancer cell lines including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Some compounds, especially those with piperazine substituent at specific positions, demonstrated significant anticancer activities, highlighting the potential of these derivatives in cancer therapy (Kostyantyn Turov, 2020).

Serotonin and Dopamine Receptor Antagonism

Compounds related to this compound have been studied for their central action as dopamine D-2 and serotonin 5-HT2 antagonists. These studies aimed at understanding the therapeutic potential of these compounds in treating psychiatric and neurological disorders by modulating neurotransmitter systems. For example, derivatives have been shown to inhibit quipazine-induced head twitches in rats, a measure of central 5-HT2 receptor antagonism, without exhibiting cataleptogenic effects, indicating their potential as atypical neuroleptics (J. Perregaard et al., 1992).

X-ray Crystallography and Molecular Structure

The compound and its derivatives have also been the subject of structural analysis using X-ray crystallography. Detailed molecular structure analysis provides insights into the conformation, arrangement, and potential interaction sites of these molecules, which is crucial for understanding their reactivity and interaction with biological targets. The molecular structure, including the conformation of the piperazine ring and the dihedral angle between specific groups, has been elucidated (S. Oezbey et al., 1998).

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c19-15-6-8-17(9-7-15)28(26,27)24-12-10-23(11-13-24)14-18-20-21-22-25(18)16-4-2-1-3-5-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDNRYSAZJUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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